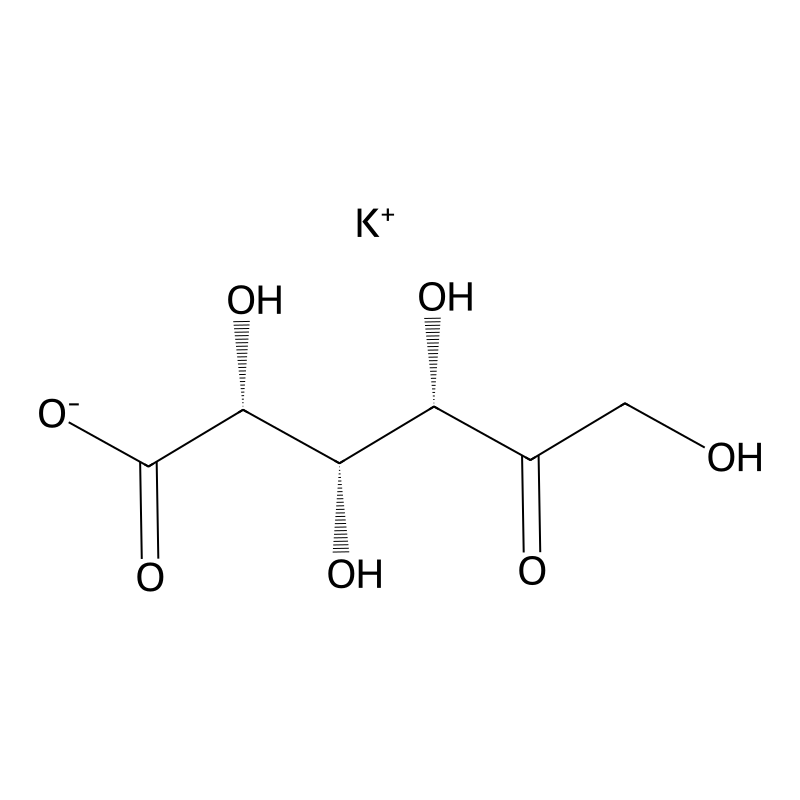

5-Keto-D-gluconic acid potassium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Carbohydrate Metabolism Studies

5-Keto-D-gluconic acid potassium salt is a derivative of Gluconic acid, a naturally occurring organic acid involved in carbohydrate metabolism. Researchers might utilize this compound to study specific pathways or enzymes within this process.PubChem, National Institutes of Health: )

Intermediate for Organic Synthesis

The chemical structure of 5-Keto-D-gluconic acid potassium salt makes it a potential intermediate for the synthesis of more complex molecules. Researchers in organic chemistry might explore its use in creating specific functional groups or carbon chains. Thermo Fisher Scientific:

5-Keto-D-gluconic acid potassium salt is a potassium salt derivative of 5-keto-D-gluconic acid, a compound characterized by its unique keto group at the fifth carbon position of the D-gluconic acid structure. Its chemical formula is and it has a molecular weight of approximately 232.23 g/mol. This compound is typically found as a white to off-white powder and is soluble in water, making it suitable for various applications in biochemical research and pharmaceutical development .

The chemical behavior of 5-Keto-D-gluconic acid potassium salt can be understood through several key reactions:

- Acid-Base Reactions: As a salt, it can dissociate in aqueous solutions, releasing potassium ions and 5-keto-D-gluconic acid, which can participate in further reactions.

- Reduction Reactions: The keto group can be reduced to an alcohol, potentially forming 5-hydroxy-D-gluconic acid.

- Oxidation Reactions: Under oxidative conditions, it may further oxidize to form other gluconic acid derivatives.

These reactions highlight its potential as a versatile intermediate in organic synthesis .

Research indicates that 5-Keto-D-gluconic acid potassium salt exhibits several biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Metabolic Effects: This compound may play a role in metabolic pathways, particularly in carbohydrate metabolism, due to its structural similarity to other sugars.

- Pharmaceutical

Several methods have been developed for synthesizing 5-Keto-D-gluconic acid potassium salt:

- Oxidation of D-Glucose: D-glucose can be oxidized using specific oxidizing agents (like sodium periodate) to yield 5-keto-D-gluconic acid, which can then be neutralized with potassium hydroxide to form the potassium salt.

- Enzymatic Methods: Enzymes such as glucose oxidase can be utilized to selectively oxidize glucose derivatives to produce 5-keto-D-gluconic acid.

- Chemical Synthesis: Various chemical synthesis routes involve the modification of existing sugar structures through controlled reactions to introduce the keto group at the desired position .

5-Keto-D-gluconic acid potassium salt finds applications across multiple fields:

- Pharmaceutical Industry: Used as an intermediate in drug synthesis and formulation.

- Biochemical Research: Serves as a reagent in proteomics and metabolic studies.

- Food Industry: Potentially used as a food additive for its preservative qualities due to antioxidant properties .

Studies exploring the interactions of 5-Keto-D-gluconic acid potassium salt with various biological systems reveal:

- Protein Interactions: It may interact with specific proteins involved in metabolic pathways, influencing their activity and stability.

- Cellular Uptake: Research into how cells uptake this compound can provide insights into its bioavailability and therapeutic potential.

- Synergistic Effects: Investigations into its combined effects with other compounds may reveal enhanced biological activities, particularly in antioxidant applications .

Several compounds share structural or functional similarities with 5-Keto-D-gluconic acid potassium salt. Here are some notable examples:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| D-Gluconic Acid | Aldohexose | Contains an aldehyde group; widely used as a sweetener. |

| 2-Keto-D-gluconic Acid | Keto group at second position | Different positioning of the keto group affects reactivity. |

| D-Sorbitol | Sugar alcohol | Lacks the keto group; used primarily as a sugar substitute. |

| D-Mannose | Aldohexose | Similar sugar structure but different functional properties. |

The uniqueness of 5-Keto-D-gluconic acid potassium salt lies in its specific keto positioning which imparts distinct chemical reactivity and biological activity compared to these similar compounds .

Membrane-Bound vs. Soluble Dehydrogenase Systems

The biosynthesis of 5-keto-D-gluconic acid in Gluconobacter oxydans involves complex enzymatic pathways that utilize both membrane-bound and soluble dehydrogenase systems. These systems exhibit distinct characteristics in terms of substrate specificity, cofactor requirements, and cellular localization, which significantly influence the production efficiency of 5-keto-D-gluconic acid [1] [2].

Table 1: Comparison of Membrane-bound vs Soluble Enzyme Systems

| Enzyme System | Product | Cofactor | Location | Substrate Affinity | Key Characteristics |

|---|---|---|---|---|---|

| Membrane-bound FAD-GADH | 2-Keto-D-gluconic acid (2-KGA) | FAD | Periplasm | High for D-gluconate | 3 subunits: FAD-dehydrogenase, c-type cytochrome, small subunit |

| Membrane-bound PQQ-GLDH | 5-Keto-D-gluconic acid (5-KGA) | PQQ | Periplasm | Low for D-gluconate | Broad substrate specificity, regio-stereospecific |

| Soluble NADP-dependent 5-KGR | 5-Keto-D-gluconic acid (5-KGA) | NADP+ | Cytoplasm | High for 5-KGA reduction | NADPH-dependent reduction enzyme |

The membrane-bound flavin adenine dinucleotide-dependent gluconate dehydrogenase (FAD-GADH) system represents the primary pathway for 2-keto-D-gluconic acid production. This enzyme complex consists of three distinct subunits: an FAD-containing dehydrogenase, a c-type cytochrome subunit containing three hemes, and a small subunit of unknown function [3]. The FAD-GADH system exhibits high substrate affinity for D-gluconate and operates exclusively in the periplasmic space, where it catalyzes the conversion of gluconic acid to 2-keto-D-gluconic acid.

In contrast, the membrane-bound pyrroloquinoline quinone-dependent glycerol dehydrogenase (PQQ-GLDH) system is responsible for 5-keto-D-gluconic acid production. This enzyme system demonstrates broad substrate specificity but exhibits relatively low affinity for D-gluconate compared to other polyol substrates [4]. The PQQ-GLDH system operates according to the Bertrand-Hudson rule, exhibiting high regio- and stereospecificity for oxidation reactions. Notably, the enzyme can oxidize D-gluconate specifically at the C-5 position to produce 5-keto-D-gluconic acid, although the reaction efficiency is significantly lower than with preferred substrates such as glycerol or D-mannitol [2].

The soluble NADP-dependent 5-ketogluconate reductase (5-KGR) operates within the cytoplasmic compartment and functions primarily in the reverse direction, reducing 5-keto-D-gluconic acid back to gluconic acid. This enzyme system utilizes NADPH as a cofactor and exhibits high substrate affinity for 5-keto-D-gluconic acid reduction, thereby representing a competing pathway that can limit the accumulation of the desired product [5].

Genetic Modifications for Enhanced 5-KGA Yield

FAD-GADH Disruption Strategy

The most significant advancement in metabolic engineering for enhanced 5-keto-D-gluconic acid production has been achieved through targeted disruption of the FAD-GADH gene system. Research has demonstrated that site-directed disruption of the gndG gene, which encodes the FAD-dependent gluconate dehydrogenase, effectively eliminates the competing 2-keto-D-gluconic acid production pathway [3]. This genetic modification strategy has been successfully implemented in Gluconobacter oxydans 621H, resulting in mutant strains that produce 5-keto-D-gluconic acid almost exclusively.

The FAD-GADH disruption mutants demonstrate remarkable production efficiency, achieving conversion yields exceeding 90 percent at 30 degrees Celsius when supplemented with appropriate cofactors [3]. The elimination of the competing 2-keto-D-gluconic acid pathway redirects metabolic flux toward 5-keto-D-gluconic acid production, significantly improving the overall process economics by reducing downstream purification requirements.

PQQ Biosynthesis Enhancement

Pyrroloquinoline quinone biosynthesis represents another critical target for metabolic engineering approaches. The PQQ biosynthesis pathway is encoded by the pqqABCDE gene cluster, with the pqqA promoter serving as the primary regulatory element [6]. Overexpression strategies targeting the complete pqqABCDE operon have achieved remarkable increases in PQQ production, with some recombinant strains demonstrating 30-fold enhancement compared to wild-type levels [6].

The enhanced PQQ availability directly correlates with increased 5-keto-D-gluconic acid production capacity, as PQQ serves as an essential cofactor for the membrane-bound glycerol dehydrogenase system. Additionally, the identification of the tldD gene, which encodes a peptidase involved in PQQ biosynthesis, has provided additional targets for metabolic engineering efforts [6].

Table 2: Genetic Modifications for Enhanced 5-KGA Yield

| Modification Strategy | Target Gene(s) | Effect on 5-KGA Production | Strain Background | Additional Requirements |

|---|---|---|---|---|

| FAD-GADH gene disruption | gndG (FAD-GADH) | Eliminates 2-KGA competition, >90% yield at 30°C | Gluconobacter oxydans 621H | CaCl₂ addition for optimal yield |

| PQQ biosynthesis overexpression | pqqABCDE cluster | 30-fold increase in PQQ production | G. oxydans 621H | None reported |

| PQQ-GLDH overexpression | sldA/ardA (SLDH/ARDH) | 240-295 mM 5-KGA accumulation | G. oxydans MF1 | Overexpression vectors |

| Cytoplasmic pathway knockout | gno (5-KGA reductase), gntK (gluconokinase) | Prevents 5-KGA consumption | G. japonicus D2→D4 | Multiple gene deletions |

Enzyme Overexpression Approaches

Direct overexpression of the PQQ-dependent glycerol dehydrogenase system has proven highly effective for enhancing 5-keto-D-gluconic acid production. Studies utilizing Gluconobacter oxydans MF1, a strain with inactivated membrane-bound gluconate-2-dehydrogenase complex, have demonstrated that overexpression of the membrane-bound gluconate-5-dehydrogenase gene results in 5-keto-D-gluconic acid accumulation ranging from 240 to 295 millimolar concentrations [2].

The overexpression strategy has been implemented using plasmid-based systems that allow controlled expression of the target enzyme genes. Comparative studies have shown that membrane-bound enzyme overexpression consistently outperforms soluble enzyme overexpression in terms of 5-keto-D-gluconic acid accumulation, with the membrane-bound system achieving approximately 20 percent higher production levels [2].

Fermentation Process Optimization

pH-Controlled Batch vs. Fed-Batch Methodologies

The optimization of fermentation pH represents a critical factor in achieving selective 5-keto-D-gluconic acid production. Research has established that strict pH control within the range of 3.5 to 4.0 enables high-yield 5-keto-D-gluconic acid production while minimizing the formation of undesired 2-keto-D-gluconic acid byproducts [7]. Under these acidic conditions, wild-type Gluconobacter strains can achieve 87 percent conversion efficiency from D-glucose to 5-keto-D-gluconic acid without requiring genetic modifications.

The implementation of two-stage pH control strategies has further enhanced production efficiency. The two-stage approach involves initial fermentation at pH 5.5 followed by natural pH progression, which has been shown to optimize both cell growth and product formation phases [8]. This methodology has achieved 5-keto-D-gluconic acid yields of 100.2 grams per liter with significantly improved average productivity rates.

Fed-batch fermentation methodologies have demonstrated superior performance compared to traditional batch culture approaches. The fed-batch strategy effectively prolongs the high-activity period of Gluconobacter oxydans cells, resulting in increased average productivity of 3.10 grams per liter per hour and glucose conversion rates reaching 92.50 percent [8]. The enhanced performance of fed-batch systems is attributed to the controlled substrate feeding that prevents substrate inhibition while maintaining optimal nutrient conditions throughout the fermentation process.

Oxygen Transfer Rate and Aeration Optimization

Oxygen transfer optimization represents a fundamental requirement for successful 5-keto-D-gluconic acid fermentation due to the strictly aerobic nature of Gluconobacter species. The membrane-bound dehydrogenase systems responsible for 5-keto-D-gluconic acid production require continuous oxygen supply to maintain electron transport chain functionality [8].

Comparative studies have established that aeration rates of 1.0 volumes per volume per minute (vvm) significantly outperform lower aeration rates of 0.5 vvm, with the higher aeration rate achieving 5-keto-D-gluconic acid production levels of 100.2 grams per liter compared to substantially lower yields at reduced aeration rates [8]. The enhanced oxygen transfer facilitates more efficient operation of the membrane-bound enzyme systems and supports higher cell density cultures.

The implementation of graduated aeration strategies, where aeration and stirring rates are progressively increased according to growth requirements, has proven effective in large-scale fermentation systems. This approach maintains optimal dissolved oxygen levels while minimizing energy consumption and foam formation issues commonly encountered in high-aeration fermentation processes [9].

Table 3: Fermentation Process Optimization Parameters

| Parameter | Optimal Range/Value | Effect on 5-KGA Production | Mechanism | Reference Strain |

|---|---|---|---|---|

| pH Control | 3.5-4.0 (batch), 5.5→natural (fed-batch) | 87% conversion from glucose | Prevents 2-KGA formation | G. suboxydans wild-type |

| Temperature | 30°C (mesophilic), 37°C (thermotolerant) | Standard vs high-temperature production | Enzyme thermostability | Thermotolerant isolates |

| Aeration Rate | 1.0 vvm vs 0.5 vvm | 100.2 g/L vs lower yield | Oxygen transfer optimization | G. oxydans |

| Feeding Strategy | Fed-batch > batch culture | 3.10 g/L/h productivity | Extended high activity period | G. oxydans |

| Calcium Addition | 5 mM CaCl₂ | >90% conversion enhancement | PQQ-GLDH activation | Thermotolerant mutants |

Temperature Optimization and Thermotolerant Strains

The development of thermotolerant Gluconobacter strains has opened new possibilities for enhanced 5-keto-D-gluconic acid production at elevated temperatures. While conventional mesophilic strains operate optimally at 30 degrees Celsius, thermotolerant isolates can maintain productive fermentation at 37 degrees Celsius, offering advantages in terms of reduced cooling costs and improved reaction kinetics [3].

Thermotolerant strains have been isolated through systematic screening approaches and demonstrate the ability to produce 5-keto-D-gluconic acid at temperatures where regular mesophilic strains show significantly reduced growth and production capacity. These strains maintain over 50 percent of their production capacity at 37 degrees Celsius compared to 30 degrees Celsius, while mesophilic strains typically lose most of their activity at elevated temperatures [3].

The implementation of calcium chloride supplementation has proven particularly effective in thermotolerant strain applications. Addition of 5 millimolar calcium chloride to the culture medium of FAD-GADH disruption mutants grown at 37 degrees Celsius can restore 5-keto-D-gluconic acid production to levels exceeding 90 percent conversion efficiency [3]. The calcium ions appear to stabilize the PQQ-dependent glycerol dehydrogenase system and enhance its activity under elevated temperature conditions.

Downstream Processing and Potassium Salt Conversion

The downstream processing of 5-keto-D-gluconic acid from fermentation broths requires specialized separation and purification strategies to achieve the high purity levels required for pharmaceutical and industrial applications. The conversion to potassium salt form represents the final critical step in producing the commercially valuable 5-keto-D-gluconic acid potassium salt product [10].

Fermentation Broth Treatment and Initial Separation

The initial downstream processing phase involves the separation of 5-keto-D-gluconic acid from the complex fermentation broth matrix containing cells, residual substrates, and various metabolic byproducts. The fermentation broth typically requires pH adjustment to optimize subsequent separation steps, with neutralization being performed using appropriate alkali solutions to achieve optimal conditions for downstream processing [10].

Cell separation is accomplished through conventional techniques such as centrifugation or filtration, with the clarified broth containing the dissolved 5-keto-D-gluconic acid being collected for further processing. The cell-free broth typically contains 5-keto-D-gluconic acid concentrations ranging from 100 to 295 millimolar, depending on the fermentation conditions and strain performance [2].

Calcium Salt Precipitation and Crystallization

The conversion of 5-keto-D-gluconic acid to its calcium salt form represents a crucial intermediate step that enables efficient separation from the fermentation broth. The process utilizes calcium carbonate or calcium hydroxide as precipitating agents, with calcium carbonate demonstrating superior performance in terms of both precipitation efficiency and product purity [10].

Research has established that the cascading and precise regulation approach using calcium cations achieves remarkable separation efficiency. The addition of calcium carbonate results in the formation of calcium 5-keto-D-gluconate crystals with a crystallization yield of 97.3 percent [10]. The differential solubility characteristics of various calcium salts enable selective precipitation of the desired product while leaving impurities in solution.

The crystallization process benefits from the significantly reduced solubility of 5-keto-D-gluconic acid calcium salt compared to other calcium salts present in the fermentation broth. This differential solubility enables in situ separation during the fermentation process, where calcium carbonate can be added directly to the fermentation broth to achieve continuous product recovery [10].

Purification and Potassium Salt Conversion

The purified calcium 5-keto-D-gluconate crystals undergo recrystallization procedures to achieve pharmaceutical-grade purity levels. The recrystallization process typically employs water-alcohol solvent systems that enable the removal of residual impurities while maintaining high product recovery rates [11].

The final conversion to potassium salt form is accomplished through ion exchange procedures that replace the calcium ions with potassium ions. This conversion process requires careful control of reaction conditions to ensure complete ion exchange while preventing product degradation [12]. The resulting 5-keto-D-gluconic acid potassium salt exhibits high purity levels exceeding 98 percent and demonstrates excellent stability characteristics suitable for long-term storage and commercial applications.

Table 4: Downstream Processing and Salt Conversion Methods

| Processing Step | Method | Key Parameters | Yield/Purity | Advantages |

|---|---|---|---|---|

| Fermentation Broth Harvest | Cell separation | pH neutralization | 100% recovery | Simple separation |

| Salt Precipitation | CaCO₃ addition | Stoichiometric addition | 97.3% crystallization yield | In situ separation |

| Crystallization | Calcium salt formation | Differential solubility | High purity crystals | Selective precipitation |

| Purification | Recrystallization | Water-alcohol system | >98% purity | High purity |

| Final Product | Potassium salt conversion | Ion exchange | Pharmaceutical grade | Stable salt form |

The optimized downstream processing sequence achieves overall product recovery rates exceeding 90 percent while maintaining the high purity standards required for pharmaceutical and industrial applications. The process design enables economical large-scale production through the implementation of efficient separation techniques that minimize waste generation and reduce processing costs [10].

Quinoproteins represent a unique class of oxidoreductases that utilize pyrroloquinoline quinone as their prosthetic group, playing crucial roles in the oxidative metabolism of 5-keto-D-gluconic acid potassium salt and related compounds [1] [2] [3]. These enzymes catalyze the initial oxidation steps in the metabolic pathways that lead to the formation and subsequent processing of 5-keto-D-gluconic acid.

The membrane-bound glucose dehydrogenase, a prominent quinoprotein found in acetic acid bacteria, initiates the oxidative cascade by catalyzing the conversion of D-glucose to glucono-δ-lactone, which spontaneously hydrolyzes to gluconate [1] [4]. This enzyme exhibits remarkable specificity for pyrroloquinoline quinone as its cofactor and requires calcium ions for optimal catalytic activity [5]. The reaction mechanism involves general base-catalyzed hydride transfer from the glucose C1 position to the pyrroloquinoline quinone C5 atom, followed by subsequent tautomerization to form the reduced cofactor [2] [3].

A second critical quinoprotein in this pathway is the glycerol dehydrogenase, which demonstrates broad substrate specificity and catalyzes the oxidation of D-gluconate to 5-keto-D-gluconate [1]. This enzyme has been conclusively identified as the primary catalyst responsible for 5-keto-D-gluconate formation in Gluconobacter species through gene disruption experiments and enzyme reconstitution studies [1]. The quinoprotein glycerol dehydrogenase operates through a mechanism similar to other pyrroloquinoline quinone-dependent enzymes, utilizing the unique redox properties of the cofactor to facilitate electron transfer to the respiratory chain via ubiquinone [1] [5].

The structural architecture of quinoproteins reveals a characteristic six-bladed beta-barrel structure that accommodates the pyrroloquinoline quinone cofactor in an optimal orientation for substrate binding and catalysis [6]. The active site contains essential amino acid residues including arginine and histidine that stabilize charged intermediates and facilitate proton abstraction during the oxidation process [3] [5]. The pyrroloquinoline quinone cofactor undergoes reversible oxidation-reduction cycles, with the oxidized form serving as the electron acceptor and the reduced form transferring electrons to downstream acceptors in the respiratory chain [7] [8].

NADP-Dependent 5-Ketogluconate Reductase Activity

The nicotinamide adenine dinucleotide phosphate-dependent 5-ketogluconate reductase represents a pivotal enzyme in the reversible interconversion between D-gluconate and 5-keto-D-gluconate, functioning as a metabolic switch that regulates carbon and energy flux in bacterial systems [9]. This enzyme belongs to the short-chain dehydrogenase/reductase family and exhibits strict cofactor preference for nicotinamide adenine dinucleotide phosphate over nicotinamide adenine dinucleotide [10] [9].

Kinetic characterization of 5-ketogluconate reductase from various bacterial sources reveals distinct catalytic properties and substrate affinities. The enzyme from Thermotoga maritima demonstrates a Km value of 121.3 ± 3.0 millimolar for D-gluconate and exhibits optimal activity at pH 9.0 with a temperature optimum of 60°C [10]. In contrast, the Gluconobacter liquefaciens enzyme shows higher substrate affinity with a Km of 18.0 millimolar for D-gluconate and 0.9 millimolar for 5-ketogluconate, with optimal pH values of 10.0 for oxidation and 7.5 for reduction [11]. The enzyme from Aspergillus niger exhibits a Km of 3.2 ± 0.1 millimolar for 5-ketogluconate and demonstrates kcat values of 23.7 ± 1.8 s⁻¹ [12].

The structural analysis of 5-ketogluconate reductase reveals a tetrameric quaternary structure composed of four identical subunits, each approximately 29 kilodaltons in molecular weight [9]. The enzyme contains a distinctive amino acid tetrad consisting of arginine, serine, tyrosine, and lysine residues that differs from the typical serine-tyrosine-lysine triad found in most short-chain dehydrogenase/reductase family members [9]. Calcium ions play a crucial role in active site formation and substrate recognition, coordinating with main chain carbonyl oxygens and side chain residues to stabilize the enzyme-substrate complex [9].

The catalytic mechanism involves substrate binding in close proximity to the nicotinamide adenine dinucleotide phosphate cofactor, with arginine residues facilitating substrate orientation through hydrogen bonding interactions [9]. The reaction proceeds through hydride transfer between the substrate and cofactor, with tyrosine and lysine residues participating in proton abstraction and electrostatic stabilization of charged intermediates [9]. The reversible nature of the reaction allows the enzyme to function in both oxidative and reductive directions depending on cellular energy status and metabolic demands [13].

Metabolic Flux Analysis in Acetic Acid Bacteria

Metabolic flux analysis in acetic acid bacteria reveals complex carbon allocation patterns that prioritize periplasmic oxidative fermentation over cytoplasmic metabolic pathways, resulting in the characteristic incomplete oxidation of substrates to organic acids including 5-keto-D-gluconic acid [14] [4] [15]. This unique metabolic architecture enables these bacteria to efficiently produce valuable biochemical intermediates while maintaining low biomass yields.

The carbon flux distribution in Gluconobacter oxydans demonstrates that approximately 85-90% of glucose is metabolized through periplasmic oxidation pathways, with only 10-15% entering cytoplasmic routes for biosynthetic purposes [4] [15]. The periplasmic oxidation involves sequential enzymatic steps catalyzed by membrane-bound dehydrogenases that are directly coupled to the respiratory chain, enabling efficient energy generation through proton motive force [4]. The remaining glucose fraction undergoes phosphorylation and metabolism via the pentose phosphate pathway and Entner-Doudoroff pathway, which represent the only functional catabolic routes in these organisms due to the absence of phosphofructokinase [4].

Isotopic labeling studies using ¹³C-glucose reveal distinct metabolic modules with strict separation between two-carbon and three-carbon metabolism in acetic acid bacteria [14]. Ethanol-derived carbon remains exclusively in the two-carbon pool and contributes approximately 53% of total adenosine triphosphate formation through membrane-bound oxidation systems [14]. Lactate-derived carbon enters the three-carbon pool and provides precursors for amino acid biosynthesis while contributing 23% of adenosine triphosphate generation [14]. The metabolic flux through the tricarboxylic acid cycle remains limited at approximately 15% of total carbon uptake due to enzyme deficiencies and metabolic constraints [14].

The production of 5-keto-D-gluconic acid occurs exclusively through the quinoprotein glycerol dehydrogenase pathway, as demonstrated by gene disruption experiments that completely abolished 5-keto-D-gluconic acid formation when this enzyme was inactivated [1]. Flux analysis indicates that the conversion of gluconate to 5-keto-D-gluconic acid competes with the flavoprotein-mediated formation of 2-keto-D-gluconic acid, with the relative distribution depending on enzyme expression levels and environmental conditions [1]. The selective expression of either dehydrogenase system allows for controlled production of specific ketogluconate isomers in biotechnological applications [1].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant